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Compound of Interest

Compound Name: Dibromsalan

Cat. No.: B1195951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dibromsalan
(5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a compound known for its antimicrobial

properties. This document outlines the expected spectroscopic characteristics based on its

chemical structure and provides generalized experimental protocols for obtaining Ultraviolet-

Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Chemical Structure and Properties
Dibromsalan is a brominated salicylanilide. Its structure is fundamental to interpreting its

spectroscopic data.

IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]

Molecular Formula: C₁₃H₉Br₂NO₂[1]

Molecular Weight: 371.02 g/mol [1]

Structure:
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Spectroscopic Data Summary
While a complete set of experimentally-derived spectra for Dibromsalan was not available in

the cited literature, this section outlines the expected data based on its functional groups and

provides a template for data presentation.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The presence of aromatic rings and conjugated systems in Dibromsalan would lead to

characteristic absorptions in the UV region.

Wavelength (λmax, nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Solvent

Data Not Available Data Not Available Data Not Available

Note: Aromatic compounds like Dibromsalan typically exhibit strong absorptions in the 200-

400 nm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (phenolic)

~3200 Medium N-H stretch (amide)

~1650 Strong C=O stretch (amide I)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1540 Medium N-H bend (amide II)

~1250 Strong C-O stretch (phenolic)

~820 Strong
C-H bend (para-disubstituted

ring)

~600-500 Medium-Strong C-Br stretch

Note: The values presented are typical ranges for the respective functional groups and may

vary in the actual spectrum of Dibromsalan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR Spectrum

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data Not Available Data Not Available Data Not Available Data Not Available

Expected signals would include those for the aromatic protons on both rings, the phenolic -OH

proton, and the amide -NH proton.

¹³C NMR Spectrum
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PubChem indicates the availability of a ¹³C NMR spectrum for Dibromsalan, though the

specific data is not provided in the search results.[1]

Chemical Shift (δ, ppm) Assignment

Data Not Available Data Not Available

Expected signals would include those for the carbonyl carbon, the aromatic carbons (both

protonated and quaternary), and carbons bonded to bromine and oxygen.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound such as Dibromsalan.

UV-Visible Spectroscopy Protocol
This protocol outlines the steps for determining the UV-Vis absorption spectrum of a

compound.

Solution Preparation:

Accurately weigh a small amount of the sample (e.g., 1-5 mg).

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or

acetonitrile) in a volumetric flask to create a stock solution of known concentration.[2]

Perform serial dilutions to obtain a series of solutions with concentrations appropriate for

measurement (typically resulting in an absorbance between 0.1 and 1.0).[3][4]

Instrumentation and Measurement:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the

recommended time (e.g., 1 hour for deuterium lamps).[2]

Select the desired wavelength range for the scan (e.g., 200-400 nm).[2]

Fill a quartz cuvette with the solvent to be used as a blank.[3]
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Calibrate the instrument by recording a baseline with the blank cuvette.[3][4]

Rinse the sample cuvette with the sample solution before filling it.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

[3]

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This protocol is suitable for obtaining the IR spectrum of a solid sample.

Sample Preparation:

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr).

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[5]

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.[5][6]

Measurement:

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR

spectrometer.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.

Sample Preparation:

Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for

¹³C NMR) into a clean, dry vial.[7]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

[7]

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[7]

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

relaxation delay) for the desired experiment (¹H, ¹³C, DEPT, etc.).[8][9]

Acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).[10]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Dibromsalan.

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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